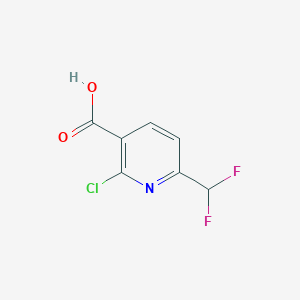

![molecular formula C19H16N4O4S B2368915 6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251675-47-4](/img/structure/B2368915.png)

6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

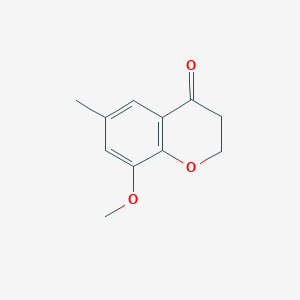

6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C19H16N4O4S and its molecular weight is 396.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Diversity

A study led by Mieczkowski et al. (2016) describes a mild and efficient approach to synthesize a scaffold structurally similar to 6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione. This research highlights the unexpected rearrangement and ring contraction of dihydropyrimido derivatives derived from nucleoside precursors, leading to compounds with great structural diversity and potential for medicinal chemistry optimization due to their lead-like properties and low molecular weight. The compounds synthesized demonstrated cytotoxic effects on various cancer cell lines, indicating their potential application in cancer research (Mieczkowski et al., 2016).

Antitumor Activities and FGFR1 Inhibition

Ye et al. (2015) designed, synthesized, and evaluated a series of derivatives, including compounds structurally related to this compound, for their ability to inhibit FGFR1 and their cytotoxicity against cancer cell lines. The study identified compounds with potent antitumor activities, suggesting these derivatives could serve as potential agents for treating FGFR1-mediated cancers (Ye et al., 2015).

Supramolecular Chemistry and Hydrogen-bonded Assemblies

Fonari et al. (2004) explored the dihydropyrimidine-2,4-(1H,3H)-dione functionality in supramolecular chemistry. The study synthesized novel pyrimidine derivatives, investigating their potential as ligands for co-crystallization, leading to 2D and 3D networks through extensive hydrogen bonding. This research opens avenues for utilizing similar pyrimidine derivatives in designing new materials and studying supramolecular architectures (Fonari et al., 2004).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, which include structural motifs similar to this compound. These compounds were evaluated for their cyclooxygenase inhibition and showed significant analgesic and anti-inflammatory activities. This highlights the potential of such derivatives in developing new pharmacological agents (Abu‐Hashem et al., 2020).

Antimicrobial and Antibacterial Activity

Lahmidi et al. (2019) reported on the synthesis, crystal structure, and antibacterial activity of a novel pyrimidine derivative, showcasing its efficacy against various bacterial strains. This research indicates the utility of such pyrimidine derivatives in antimicrobial applications, emphasizing their role in addressing antibiotic resistance (Lahmidi et al., 2019).

Mechanism of Action

Target of Action

It has been found that similar compounds have been used in the detection of hg (ii) ions . The interaction between Hg (II) ions and the compound could suggest a potential target of action.

Mode of Action

It appears to interact with Hg (II) ions, causing a change in fluorescence emission . This suggests that the compound may bind to Hg (II) ions, altering its own physical properties in the process.

Biochemical Pathways

The interaction with hg (ii) ions suggests that it may play a role in pathways involving these ions .

Result of Action

The result of the compound’s action is a change in fluorescence emission when interacting with Hg (II) ions . This change can be used for the detection of these ions in a solution .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the compound has been shown to exhibit changes in fluorescence emission in a water solution at pH 7.00 .

Properties

IUPAC Name |

6-[(2,4-dimethoxyphenyl)methyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4S/c1-26-12-7-6-11(14(9-12)27-2)10-23-18(24)17-16(21-19(23)25)15(22-28-17)13-5-3-4-8-20-13/h3-9H,10H2,1-2H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCZIFNVYUHNCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

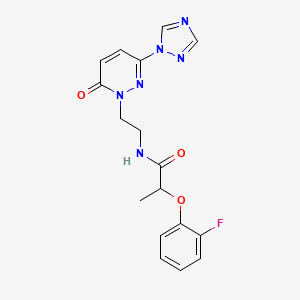

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2368834.png)

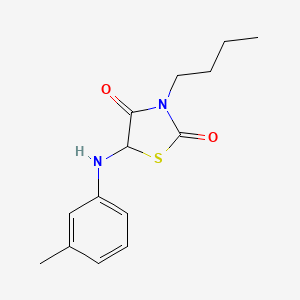

![2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2368838.png)

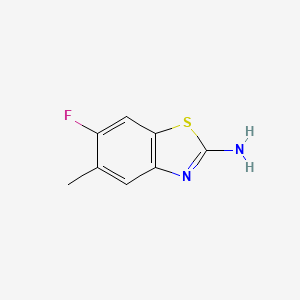

![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368844.png)

![1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2368846.png)

![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2368847.png)

![4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B2368848.png)